Thermodynamic Stability: Heat of Hydrogenation Comparison (1,4-DHN vs. 1,2-DHN)
The heat of hydrogenation (ΔrH°) for the conversion of 1,4-dihydronaphthalene to 1,2,3,4-tetrahydronaphthalene (tetralin) is -113.5 ± 0.4 kJ/mol [1]. In contrast, the 1,2-isomer, which benefits from conjugation between the diene and the aromatic ring, exhibits a lower exothermicity of approximately -101 kJ/mol [2]. This 12.5 kJ/mol difference (approx. 11% higher for 1,4-DHN) directly quantifies the relative thermodynamic destabilization of 1,4-DHN due to the lack of conjugation.
| Evidence Dimension | Heat of Hydrogenation (ΔrH°) |
|---|---|
| Target Compound Data | -113.5 ± 0.4 kJ/mol |
| Comparator Or Baseline | 1,2-Dihydronaphthalene: approx. -101 kJ/mol |
| Quantified Difference | ~12.5 kJ/mol higher exothermicity for 1,4-DHN |
| Conditions | Liquid phase hydrogenation to tetralin, 302 K, acetic acid solvent, Pt catalyst |
Why This Matters
The higher energy content of 1,4-DHN makes it a more reactive hydrogen donor in transfer hydrogenation reactions, a critical factor for selecting the optimal isomer in catalytic applications.
- [1] NIST Chemistry WebBook. (n.d.). 1,4-Dihydronaphthalene: Reaction thermochemistry data. Retrieved April 17, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C612179&Mask=8 View Source
- [2] Williams, R. B. (1942). Heats of catalytic hydrogenation in solution. I. Apparatus, technique, and the heats of hydrogenation of certain pairs of stereoisomers. Journal of the American Chemical Society, 64(6), 1395–1404. View Source
